N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine
Description
N-[(4-Chloro-1H-indol-1-yl)acetyl]-beta-alanine is a synthetic organic compound featuring a beta-alanine backbone conjugated with a 4-chloroindole acetyl group. Beta-alanine, a non-proteinogenic amino acid, serves as a versatile scaffold in agrochemical and pharmaceutical design due to its biocompatibility and capacity for functionalization.
Properties
IUPAC Name |
3-[[2-(4-chloroindol-1-yl)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-10-2-1-3-11-9(10)5-7-16(11)8-12(17)15-6-4-13(18)19/h1-3,5,7H,4,6,8H2,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBDOOBWVGTRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCCC(=O)O)C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine typically involves the condensation of 4-chloroindole with beta-alanine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent like dichloromethane and a base such as triethylamine to neutralize the by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pesticidal Beta-Alanine Derivatives
Beta-alanine derivatives are prevalent in agrochemicals, where structural modifications dictate target specificity and efficacy. Key analogs include:
Key Findings :
- The 4-chloroindole group in the target compound may enhance binding to oxidative enzymes (e.g., cytochrome P450) compared to the benzofuranyl group in benfuracarb, which targets acetylcholinesterase .
- Chlorinated aromatic systems (e.g., in diethatyl-ethyl) improve lipid membrane penetration, a trait shared with the target compound’s 4-chloroindole moiety .
Cosmetic Beta-Alanine Derivatives
Beta-alanine is also utilized in skincare for its peptide-like stability and bioactivity:
Mechanistic and Functional Contrasts
- Enzyme Targets : Benfuracarb and diethatyl-ethyl act on nervous or lipid systems, whereas the target compound’s indole group may interfere with tryptophan metabolism or redox enzymes .
- Safety Profile: Halogenated compounds (e.g., 4-chloroindole) may pose higher ecotoxicity risks compared to non-halogenated derivatives like Acetyl Glycyl Beta-Alanine .
Biological Activity
N-[(4-chloro-1H-indol-1-yl)acetyl]-beta-alanine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an indole ring substituted with a chloro group and an acetylated beta-alanine moiety. The unique structural characteristics of this compound contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The indole moiety can interact with various receptors, including serotonin receptors, which play crucial roles in neurotransmission and other physiological processes.
- Enzyme Inhibition : This compound may inhibit key enzymes involved in disease processes, such as kinases and proteases, thereby modulating cellular signaling pathways.
- Gene Expression Modulation : It may affect the expression of genes involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property is significant for developing new antibiotics or treatments for infections caused by resistant strains.
Anticancer Activity
Studies have shown that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival and death .
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory potential. This compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Research Findings
A variety of studies have investigated the biological activities of this compound:
Case Study 1: Anticancer Activity
In a recent study, this compound was tested on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis being confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating promising antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
